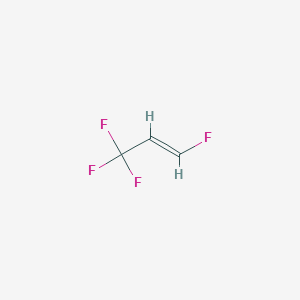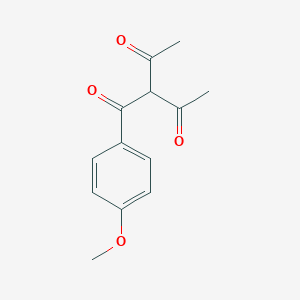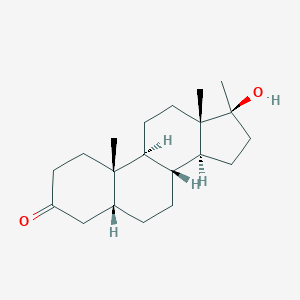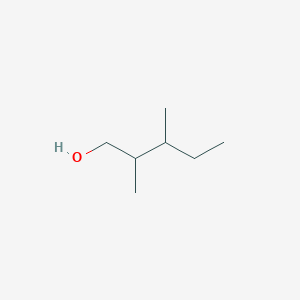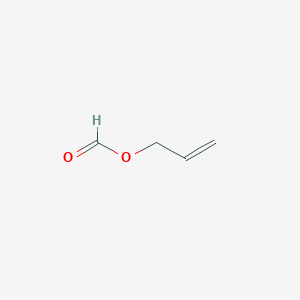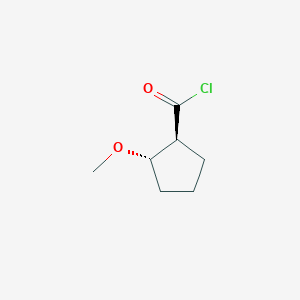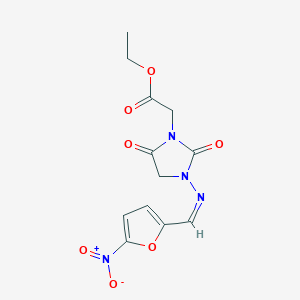
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate, also known as NFA, is a synthetic compound that has gained significant attention in the field of scientific research. NFA is a derivative of the hydantoin compound and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is not fully understood. However, studies have suggested that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to have hepatoprotective effects by reducing liver damage caused by toxic substances.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in lab experiments is its potent anti-cancer and anti-inflammatory activity. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate to cells or animals in in vitro and in vivo studies.
Orientations Futures
There are several future directions for the study of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate. One of the most promising directions is the development of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate-based drugs for the treatment of cancer and inflammatory disorders. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent anti-cancer and anti-inflammatory activity, making it a potential candidate for drug development. Another future direction is the study of the pharmacokinetics and pharmacodynamics of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate. Understanding the absorption, distribution, metabolism, and excretion of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in the body can help in the development of effective Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate-based drugs.
Méthodes De Synthèse
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is synthesized through the reaction between 5-nitrofurfural and ethyl hydantoin-3-acetate in the presence of a catalyst such as piperidine or pyridine. The reaction takes place under reflux in ethanol, and the resulting product is purified through recrystallization. The chemical structure of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is shown below:
Applications De Recherche Scientifique
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is in the field of cancer research. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
1749-93-5 |
|---|---|
Nom du produit |
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate |
Formule moléculaire |
C12H12N4O7 |
Poids moléculaire |
324.25 g/mol |
Nom IUPAC |
ethyl 2-[3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C12H12N4O7/c1-2-22-11(18)7-14-9(17)6-15(12(14)19)13-5-8-3-4-10(23-8)16(20)21/h3-5H,2,6-7H2,1H3/b13-5- |
Clé InChI |
XANUSFXLDREZGY-ACAGNQJTSA-N |
SMILES isomérique |
CCOC(=O)CN1C(=O)CN(C1=O)/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonymes |
3-[(5-Nitrofurfurylidene)amino]-2,5-dioxo-1-imidazolidineacetic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



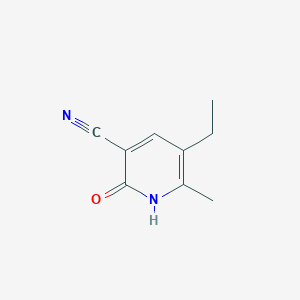
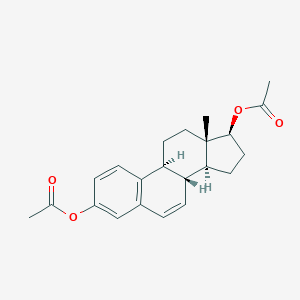
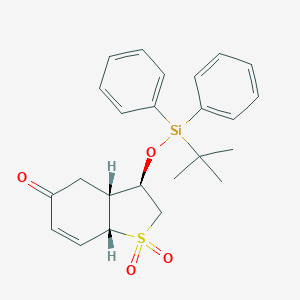
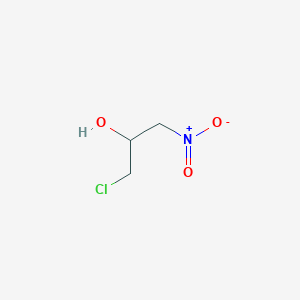
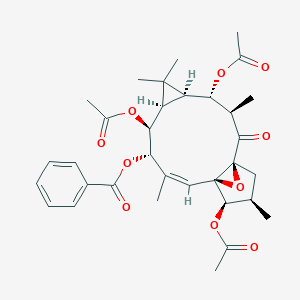
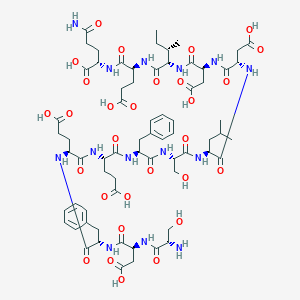
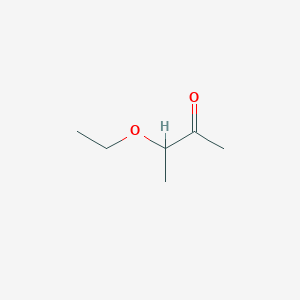
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
